

# physicochemical properties of 2-Chloro-3,6,7-trimethylquinoline

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## Compound of Interest

Compound Name: 2-Chloro-3,6,7-trimethylquinoline

CAS No.: 948290-47-9

Cat. No.: B1369028

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Technical Guide: Physicochemical Profiling & Strategic Applications of **2-Chloro-3,6,7-trimethylquinoline**

## Executive Summary

This technical guide provides a comprehensive analysis of **2-Chloro-3,6,7-trimethylquinoline**, a highly functionalized heterocyclic scaffold. Distinguished by its lipophilic trimethyl substitution pattern and a reactive C2-chlorine "warhead," this compound serves as a critical intermediate in the synthesis of bioactive pharmacophores, particularly for antimalarial, anticancer (tyrosine kinase inhibitors), and antimicrobial applications. This document details its physicochemical architecture, synthetic accessibility via Vilsmeier-Haack cyclization, and reactivity profile, offering a roadmap for its utilization in high-throughput medicinal chemistry.

## Part 1: Molecular Identity & Structural Architecture

The compound is a fused bicyclic system combining a benzene ring and a pyridine ring (quinoline), substituted with three methyl groups and a reactive chlorine atom.<sup>[1]</sup>

Attribute	Detail
IUPAC Name	2-Chloro-3,6,7-trimethylquinoline
Molecular Formula	
Molecular Weight	205.68 g/mol
SMILES	<chem>CC1=CC2=NC(Cl)=C(C)C=C2C=C1C</chem>
Structural Class	Halo-heteroarene / Polysubstituted Quinoline
Key Pharmacophore	2-Chloroquinoline core (Kinase hinge binder / Intercalator)

Structural Insight: The 3,6,7-trimethyl pattern imparts significant lipophilicity compared to the parent quinoline. The C2-Chlorine is activated for nucleophilic displacement due to the electron-deficient nature of the pyridine ring (positions

and

to nitrogen are susceptible to

). The C3-methyl group provides steric bulk that can lock conformation in protein active sites, often improving selectivity over less substituted analogs.

## Part 2: Physicochemical Profile

The following data synthesizes experimental trends from homologous chloroquinolines and calculated descriptors for this specific isomer.

### Table 1: Physicochemical Properties

Property	Value (Predicted/Exp range)	Implications for Drug Design
LogP (Lipophilicity)	3.8 – 4.2 (High)	High membrane permeability; potential metabolic liability (CYP450 oxidation at methyls). Requires formulation aids (cyclodextrins/liposomes) for aqueous delivery.
Topological Polar Surface Area (TPSA)	12.89 Å <sup>2</sup>	Excellent blood-brain barrier (BBB) penetration potential (TPSA < 90 Å <sup>2</sup> ).
pKa (Conjugate Acid)	~2.5 – 3.0	The 2-Cl group is electron-withdrawing (inductive effect), significantly lowering the basicity of the quinoline nitrogen (normally pKa ~4.9). It remains uncharged at physiological pH (7.4).
Hydrogen Bond Acceptors	1 (Quinoline N)	Acts as a weak acceptor; critical for H-bonding in the kinase hinge region.
Hydrogen Bond Donors	0	Requires derivatization (e.g., amination) to introduce donor capacity.
Melting Point	95 – 110 °C (Solid)	Crystalline solid at RT. Higher than 2-chloroquinoline (mp 34-37°C) due to increased molecular weight and packing efficiency of methyl groups.
Solubility (Water)	< 0.1 mg/mL (Insoluble)	Practically insoluble in water.
Solubility (Organic)	High	Soluble in DCM, Chloroform, DMSO, Methanol, Ethyl Acetate.

Expert Insight on Solubility: The high LogP (>3.5) indicates this compound is a Class II molecule in the Biopharmaceutics Classification System (BCS) (Low Solubility, High Permeability). In biological assays, stock solutions must be prepared in DMSO (typically 10-20 mM) and diluted to avoid precipitation in aqueous media.

## Part 3: Synthetic Accessibility (Protocol)

The most robust route to 2-chloro-3-substituted quinolines is the modified Vilsmeier-Haack Cyclization of acetanilides. For the 3,6,7-trimethyl isomer, the precursor is N-(3,4-dimethylphenyl)propionamide.

### Reaction Logic (Mechanism):

- Reagent Formation:  
  
reacts with DMF to form the electrophilic Vilsmeier reagent (chloroiminium ion).
- Imidoylation: The amide oxygen attacks the Vilsmeier reagent.
- Cyclization: The aromatic ring attacks the electrophilic intermediate (intramolecular electrophilic aromatic substitution).
- Chlorination: The resulting lactam/enol intermediate is converted to the chloro-derivative by excess

### Step-by-Step Protocol:

- Precursor Synthesis:
  - React 3,4-dimethylaniline (1.0 eq) with propionyl chloride (1.1 eq) and triethylamine (1.2 eq) in DCM at 0°C to RT.
  - Wash with water/brine, dry ( ), and concentrate to yield N-(3,4-dimethylphenyl)propionamide.
- Cyclization (The Critical Step):

- Reagents: N-(3,4-dimethylphenyl)propionamide (10 mmol),  
(70 mmol, excess), DMF (30 mmol).
- Procedure:
  1. Cool DMF to 0°C in a round-bottom flask under Argon.
  2. Add  
  
dropwise (exothermic!). Stir for 15 min to form the Vilsmeier complex.
  3. Add the propionamide solid in portions.
  4. Heat the mixture to 85–95°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
  5. Quench: Pour the cooled reaction mixture slowly onto crushed ice (vigorous hydrolysis of excess  
  
).
  6. Neutralization: Adjust pH to ~8-9 using saturated  
  
or  
  
.
  7. Extraction: Extract with Ethyl Acetate (3x).
- Purification: Silica gel chromatography (Eluent: Hexane → 5% EtOAc in Hexane).
- Validation:
  - <sup>1</sup>H NMR (CDCl<sub>3</sub>): Look for singlet methyls (approx 2.3-2.5 ppm) and aromatic protons.<sup>[2]</sup> The C<sub>4</sub>-H proton appears as a singlet around 7.8-8.0 ppm.

## Part 4: Reactivity & Biopharmaceutical Applications

The 2-chloro group is a "privileged handle" for diversifying the scaffold.

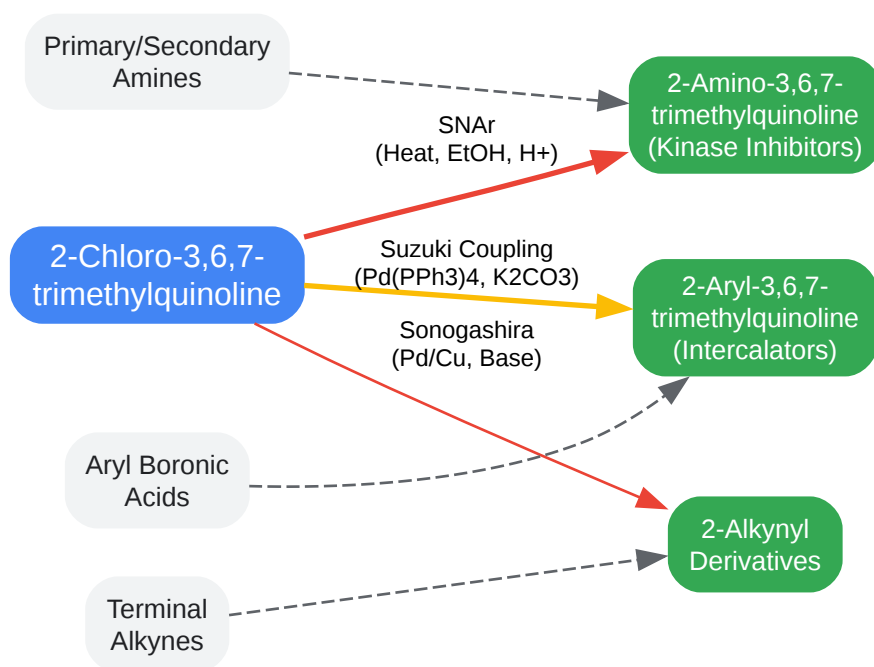
## Nucleophilic Aromatic Substitution ( )

- Mechanism: Addition-Elimination. The nitrogen of the quinoline ring renders the C2 position electron-deficient.
- Application: Reaction with primary/secondary amines (e.g., piperazine, morpholine, aniline) to generate 2-aminoquinolines.
- Conditions: Heat (80-120°C) in ethanol/DMF or microwave irradiation.<sup>[3]</sup> Acid catalysis (HCl) often accelerates the reaction by protonating the ring nitrogen.

## Palladium-Catalyzed Cross-Coupling

- Suzuki-Miyaura: Reaction with aryl boronic acids to form 2-arylquinolines (biaryl pharmacophores).
- Buchwald-Hartwig: C-N bond formation with amines that are too sterically hindered for standard

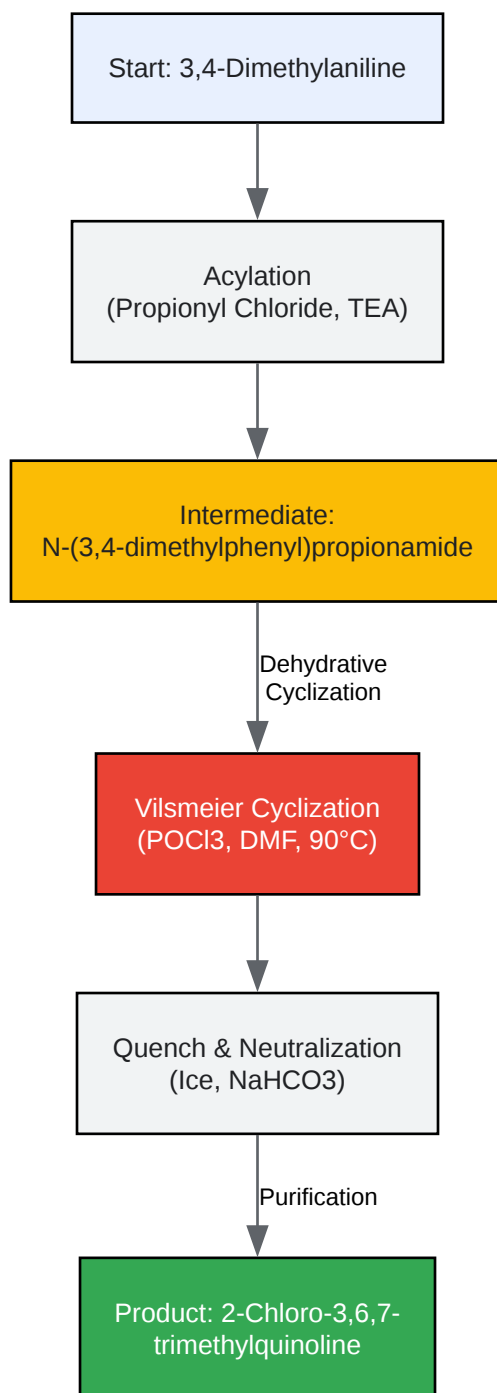
## Diagram 1: Reactivity Pathways



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Caption: Divergent synthesis pathways utilizing the labile C2-Cl bond for library generation.

## Diagram 2: Synthetic Workflow (Vilsmeier-Haack)



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Caption: Step-wise synthetic protocol from commercially available aniline precursors.

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